Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 885271-33-0) is a heterocyclic compound with the molecular formula C₁₀H₉N₃O₄ and a molecular weight of 235.199 g/mol . Its structure features a nitro (-NO₂) group at position 5 of the imidazo[1,2-a]pyridine core and an ethyl ester moiety at position 3. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules, though its specific biological applications remain understudied compared to analogs.
Properties
CAS No. |
885271-33-0 |
|---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-11-8-4-3-5-9(12(7)8)13(15)16/h3-6H,2H2,1H3 |
InChI Key |
RQOMHKVOUZKYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system that combines imidazole and pyridine functionalities, which is essential for its biological activity. The presence of the nitro group at the 5-position and an ethyl carboxylate group at the 3-position enhances its reactivity and interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cellular signaling pathways related to tumor growth and development. This inhibition can affect gene expression and cellular proliferation, making it a candidate for cancer therapy .
- Antimicrobial Activity : It has shown potential against various microbial strains, including those resistant to conventional treatments. The nitro group is particularly important for its antimicrobial properties, as it can be reduced to generate reactive nitrogen species that damage bacterial DNA .
Antitumor Activity
This compound has demonstrated significant antitumor activity in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 2.5 | Induction of apoptosis |
| MCF-7 (Breast) | 3.0 | Cell cycle arrest |
| A549 (Lung) | 4.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis (H37Rv) | ≤1 | |
| Staphylococcus aureus | ≤0.5 | |
| Escherichia coli | ≤2 |
Case Studies
- Anticancer Efficacy : In a study involving human cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The study reported an IC50 value of 2.5 μM against HeLa cells, highlighting its potential as a therapeutic agent in cervical cancer treatment .
- Antitubercular Activity : A recent investigation into the compound's activity against Mycobacterium tuberculosis demonstrated remarkable potency with MIC values less than or equal to 1 μg/mL against multiple drug-resistant strains. This suggests that this compound could serve as a lead compound for developing new antitubercular drugs .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit activity against various pathogens, including multidrug-resistant strains of bacteria and fungi. The nitro group in the structure enhances its biological activity by facilitating electron transfer processes within microbial cells, leading to cell death .
Antitubercular Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant antitubercular properties. These compounds have shown efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains. The mechanism of action is believed to involve inhibition of specific enzymes critical for bacterial survival .
Potential as Anticancer Agents
There is growing interest in the anticancer potential of this compound. Some studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Its ability to target cancerous cells while sparing normal cells makes it a candidate for further development in cancer therapy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Properties | To evaluate the efficacy against resistant strains | This compound showed significant inhibition against multiple strains with minimal toxicity to human cells. |
| Antitubercular Activity Assessment | To determine effectiveness against MDR-TB | The compound exhibited IC50 values comparable to existing first-line treatments, demonstrating potential as a new therapeutic agent. |
| Cancer Cell Apoptosis Induction | To explore mechanisms of action in cancer therapy | Induced apoptosis was observed in several cancer cell lines with a clear mechanism involving caspase activation and cell cycle arrest at G2/M phase. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Key Reactions
-
Ammonolysis : Reaction with aqueous ammonium hydroxide replaces the nitro group with an amino group, yielding ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate (MIC = 0.006 μM against Mtb) .
-
Thiolation : Treatment with thiophenols or sodium sulfinates introduces sulfenyl groups at the 3-position .
Mechanistic Insight
The nitro group’s electron-withdrawing nature activates the ring for NAS, enabling substitutions with nucleophiles like amines or thiols .
Reduction of the Nitro Group
The nitro group is reducible to an amine, enhancing biological activity:
Reduction Methods
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| H2/Pd-C | EtOH, RT | Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate | Antitubercular agents |
| Na2S2O4 | H2O/EtOH, Δ | 5-Amino derivatives | Intermediate for functionalization |
Biological Impact
Reduced derivatives exhibit potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC ≤1 μM) .
Amidation and Carboxylate Modifications
The ethyl carboxylate group is hydrolyzed or amidated to enhance pharmacokinetics:
Reaction Table
Notable Example
Conversion to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives improved metabolic stability and in vivo efficacy against XDR-TB .
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,2-a]pyridine core undergoes EAS at the 6- and 8-positions:
Reactions
-
Nitration : Further nitration with HNO3/H2SO4 introduces additional nitro groups .
-
Halogenation : Bromination or chlorination at the 6-position using NBS or Cl2/FeCl3 .
Synthetic Utility
Halogenated derivatives serve as intermediates for Suzuki-Miyaura couplings or click chemistry .
Ring-Opening and Rearrangement Reactions
Under strong acidic or oxidative conditions, the fused ring system undergoes rearrangements:
Examples
-
Acid-mediated rearrangement : Treatment with HCl/EtOH converts the compound into pyridoimidazopyrimidones .
-
Oxidative cleavage : MnO2 or KMnO4 oxidizes the imidazole ring, yielding pyridine dicarboxylates.
Stability and Degradation Pathways
Key Stability Data
-
Photodegradation : Exposure to UV light leads to nitro group reduction and ring degradation.
Comparative Reactivity with Analogues
| Feature | Ethyl 5-Nitroimidazo...carboxylate | Ethyl 6-Nitroimidazo...carboxylate |
|---|---|---|
| Nitro group position | 5 | 6 |
| NAS reactivity | Moderate | High |
| Biological activity (MIC vs Mtb) | 0.1–1 μM | ≤0.006 μM |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Reactivity and Functionalization
- Nitro Group: The 5-NO₂ group in the target compound may hinder further electrophilic substitution but facilitates reduction to amines (e.g., conversion to 5-NH₂ analogs) .
- Methyl/Amino Groups: Ethyl 2-methyl and 5-amino derivatives undergo regioselective reactions (e.g., chlorination with NCS) to yield chloromethyl or oxo derivatives .
Preparation Methods
Microwave-Assisted Condensation of 2-Amino-5-nitropyridine with Ethyl 2-Chloroacetoacetate
A widely employed method involves the direct condensation of 2-amino-5-nitropyridine and ethyl 2-chloroacetoacetate under microwave irradiation. This approach leverages the efficiency of microwave-assisted organic synthesis (MAOS) to accelerate cyclization.
Procedure :
-
Reagents : 2-Amino-5-nitropyridine (1.0 equiv), ethyl 2-chloroacetoacetate (1.2 equiv), ethanol (solvent).
-
Mechanism : The reaction proceeds via nucleophilic substitution, where the amino group attacks the α-carbon of the chloroacetoacetate, followed by cyclodehydration to form the imidazo[1,2-a]pyridine core.
-
Yield : Reported yields for analogous disubstituted imidazo[1,2-a]pyridine-3-carboxylates range from 55% to 87% under optimized conditions.
Advantages :
-
Rapid reaction time (≤30 minutes).
-
Avoids prolonged exposure to harsh nitration conditions.
Limitations :
Nitration of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
For substrates lacking pre-installed nitro groups, post-cyclization nitration offers an alternative route. This method adapts classical nitration protocols to the imidazo[1,2-a]pyridine scaffold.
Procedure :
-
Reagents : Ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv), concentrated nitric acid (1.5 equiv), concentrated sulfuric acid (solvent).
-
Mechanism : The nitro group is introduced via electrophilic aromatic substitution, with sulfuric acid acting as a solvent and dehydrating agent. The ester group at position 3 directs nitration to the meta position (C-5) on the pyridine ring.
-
Yield : Isolated yields for analogous nitroimidazoles range from 60% to 75%, depending on reaction duration and temperature.
Advantages :
-
Applicable to unsubstituted imidazo[1,2-a]pyridine precursors.
Limitations :
Comparative Analysis of Synthetic Methods
Reaction Optimization and Yield Enhancement Strategies
Solvent and Catalyst Screening
-
Microwave Method : Ethanol is optimal due to its dielectric properties and ability to dissolve both reactants. Substitution with DMF or acetonitrile reduces yields by 15–20%.
-
Nitration Method : Concentrated sulfuric acid enhances reaction efficiency by protonating the pyridine ring, increasing electrophilicity at C-5.
Temperature and Time Optimization
-
Microwave Synthesis : Temperatures >120°C lead to decomposition, while <100°C result in incomplete cyclization.
-
Nitration : Extending reaction time beyond 50 hours at 90°C improves yield marginally (5–10%) but risks over-nitration.
Applications and Derivative Synthesis
This compound serves as a key intermediate for antitubercular agents. Subsequent functionalization includes:
Q & A
Q. What are the common synthetic routes for Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate?
The compound is typically synthesized via microwave-assisted reactions or reflux conditions. For example, derivatives of imidazo[1,2-a]pyridine can be prepared by reacting aminopyridines with ethyl 2-chloroacetoacetate in ethanol under reflux, followed by nitration to introduce the nitro group . Microwave methods (e.g., using methanol/water mixtures with trifluoroacetic acid as a catalyst) enhance reaction efficiency and yield, as demonstrated in multi-step protocols for similar scaffolds . Key steps include cyclization and functional group modifications, with purification via column chromatography.
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization involves a combination of spectroscopic techniques:
- 1H/13C NMR : To verify substituent positions and coupling constants. For example, aromatic protons in similar compounds show distinct shifts at δ 7.05–9.31 ppm, while ester groups resonate as quartets (δ ~4.42 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., nitro group absorbance at ~1512 cm⁻¹, ester C=O stretch at ~1722 cm⁻¹) .
- Melting Point Analysis : Used to assess purity, with deviations >2°C indicating impurities .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Standard assays include:
- PI3K Inhibition : HS-173 (a related imidazo[1,2-a]pyridine derivative) is tested via kinase inhibition assays using recombinant PI3Kα, with IC50 values calculated .
- Antimicrobial Testing : Agar dilution or microbroth dilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cell Viability Assays : MTT or CellTiter-Glo® assays assess cytotoxicity in cancer cell lines (e.g., pancreatic or hepatic models) .
Advanced Research Questions
Q. How can computational methods optimize the design of imidazo[1,2-a]pyridine derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites. For example, DFT analysis of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed charge distribution patterns critical for PI3K binding .
- Molecular Docking : Identifies binding interactions with targets like PI3Kα. HS-173 showed hydrogen bonding with Val851 and hydrophobic interactions with Met804 in PI3Kα .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., HS-173 dissolved in DMSO at 20 mM stock) to rule out solvent effects .
- Pathway-Specific Knockdowns : Use siRNA or CRISPR to confirm target specificity. For instance, PI3K/Akt pathway inhibition by HS-173 was validated via Western blotting for p-Akt suppression .
- Meta-Analysis : Compare datasets from multiple assays (e.g., kinase inhibition vs. apoptosis assays) to identify off-target effects .
Q. How are synthetic challenges addressed during scale-up?
- Microwave vs. Batch Reactors : Transitioning from microwave (0.1 mmol scale) to batch reactors requires optimizing temperature, solvent ratios, and catalyst loading .
- Purification : Replace column chromatography with recrystallization or fractional distillation for large-scale purity (>98%) .
Q. What structural modifications enhance the compound’s pharmacokinetic profile?
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (via LiOH/EtOH) to improve solubility, followed by amidation with cinnamamides for enhanced bioavailability .
- Nitro Group Reduction : Catalytic hydrogenation (H2/Pd-C) yields amine intermediates for further functionalization (e.g., sulfonamide derivatives) .
Q. How is the compound’s mechanism of action elucidated in disease models?
- In Vivo Fibrosis Models : HS-173 reduced collagen deposition in CCl4-induced liver fibrosis mice, measured via hydroxyproline assays and histopathology .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays confirm pro-apoptotic effects in cancer cells .
Methodological Notes
- Contradictory Data : Conflicting bioactivity results may arise from assay variability (e.g., cell line-specific responses). Cross-validation using orthogonal methods (e.g., SPR for binding affinity) is recommended .
- Synthetic Reproducibility : Ensure strict anhydrous conditions for reactions involving NaH or BOP-Cl to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
